

# Crystal Structure Analysis of Z-Ala-Tyr-OH: A Comparative Technical Guide

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## Compound of Interest

Compound Name: Z-Ala-Tyr-OH

CAS No.: 13122-97-9

Cat. No.: B087192

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## Executive Summary & Comparative Landscape

**Z-Ala-Tyr-OH** is a self-assembling dipeptide building block used in the formation of supramolecular hydrogels and nanostructures.<sup>[1][2]</sup> Unlike the "gold standard" Z-Phe-Phe-OH (Z-FF), which forms rigid nanotubes driven by aggressive aromatic interlocking, **Z-Ala-Tyr-OH** offers a tunable balance between hydrophobic collapse and hydrogen-bonding directionality due to the Tyrosine hydroxyl group and the smaller Alanine linker.<sup>[1][2]</sup>

This guide compares **Z-Ala-Tyr-OH** against two primary alternatives to highlight its unique structural advantages:

Feature	Z-Ala-Tyr-OH (Target)	Z-Ala-Phe-OH (Analog A)	Z-Phe-Tyr-OH (Analog B)[1][2]
Side Chain Character	Methyl (small) + Phenol (polar/aromatic)	Methyl (small) + Phenyl (hydrophobic)	Benzyl (bulky) + Phenol (polar/aromatic)
Dominant Interaction	H-bonding (Tyr-OH) + -stacking	Hydrophobic packing + -stacking	Strong - stacking (Steric Zipper)
Assembly Morphology	Twisted Nanofibers / Hydrogels	Nanotubes / Flat Ribbons	Rigid Fibers / Crystals
Solubility (Water)	Moderate (pH dependent)	Low	Low
Crystallization Challenge	Medium (Solvent inclusion likely)	High (Rapid precipitation)	Medium (Polymorphism risk)

## Structural Determinants & Causality

### The Role of the Z-Cap (Benzyloxycarbonyl)

In **Z-Ala-Tyr-OH**, the Z-group is not merely a protecting group; it is a structural anchor.[1][2]

- Mechanism: The aromatic ring of the Z-group typically engages in T-shaped or parallel-displaced  
-stacking with the Tyrosine side chain of an adjacent molecule.[1][2]
- Causality: This interaction restricts the conformational freedom of the N-terminus, promoting the formation of extended  
-sheet-like supramolecular polymers.[1][2]

### The Alanine "Hinge"

- Contrast: Unlike Z-Phe-Tyr-OH, where two bulky aromatic groups create a rigid "steric zipper," the Alanine residue in **Z-Ala-Tyr-OH** introduces a smaller methyl group.<sup>[1][2]</sup>
- Effect: This reduces steric hindrance, allowing the peptide backbone to adopt a slightly more twisted conformation. This curvature is often responsible for the formation of helical nanofibers rather than flat, crystalline plates.

## The Tyrosine "Networking" Site

- Critical Feature: The phenolic -OH group.<sup>[1][2]</sup>
- Function: It serves as a secondary hydrogen bond donor/acceptor.<sup>[1][2]</sup> In the crystal lattice, this often leads to the inclusion of water molecules or the formation of head-to-tail H-bonded chains that cross-link the primary  
  
-sheets.<sup>[1][2]</sup>
- Outcome: Higher hydrogel stability compared to Z-Ala-Phe-OH, which lacks this cross-linking capability.<sup>[1][2]</sup>

## Self-Validating Experimental Protocol

To rigorously determine the crystal structure and validate the self-assembly mechanism, follow this step-by-step workflow. This protocol is designed to isolate the kinetic (gel) phase from the thermodynamic (crystal) phase.

### Phase I: Single Crystal Growth (Vapor Diffusion)

Objective: Obtain diffraction-quality crystals suitable for SC-XRD.

- Dissolution: Dissolve 5 mg of **Z-Ala-Tyr-OH** in 500  
  
L of Methanol/1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (9:1 v/v). The HFIP breaks pre-existing aggregates.
- Filtration: Filter through a 0.22  
  
m PTFE syringe filter into a clean glass vial (inner vial).

- Setup: Place the inner vial uncapped inside a larger jar containing 2 mL of Water (precipitant).
- Equilibration: Seal the outer jar tightly. Allow vapor diffusion at 20°C for 3–7 days.
  - Checkpoint: If amorphous precipitate forms immediately, reduce concentration to 2 mg/mL. If no crystals form, switch precipitant to Toluene (promotes -stacking).[1][2]

## Phase II: Structure Solution Pipeline

Objective: Solve the phase problem and refine the atomic model.

- Data Collection: Mount crystal on a cryo-loop at 100 K. Collect data using Cu radiation (preferred for organic absolute configuration).[1][2]
- Space Group Determination: Expect chiral space groups ( or ).
  - Validation: Check for systematic absences.[1][2] If is suggested, suspect racemization (unlikely for pure L-peptide).[1][2]
- Phasing: Use Direct Methods (SHELXT). The Z-group and Tyrosine ring provide strong phasing power.[1][2]
- Refinement: Refine against using SHELXL.
  - Critical Step: Locate the hydroxyl H-atom on Tyrosine from difference Fourier maps.[1][2] Its position defines the H-bond network.[1][2]

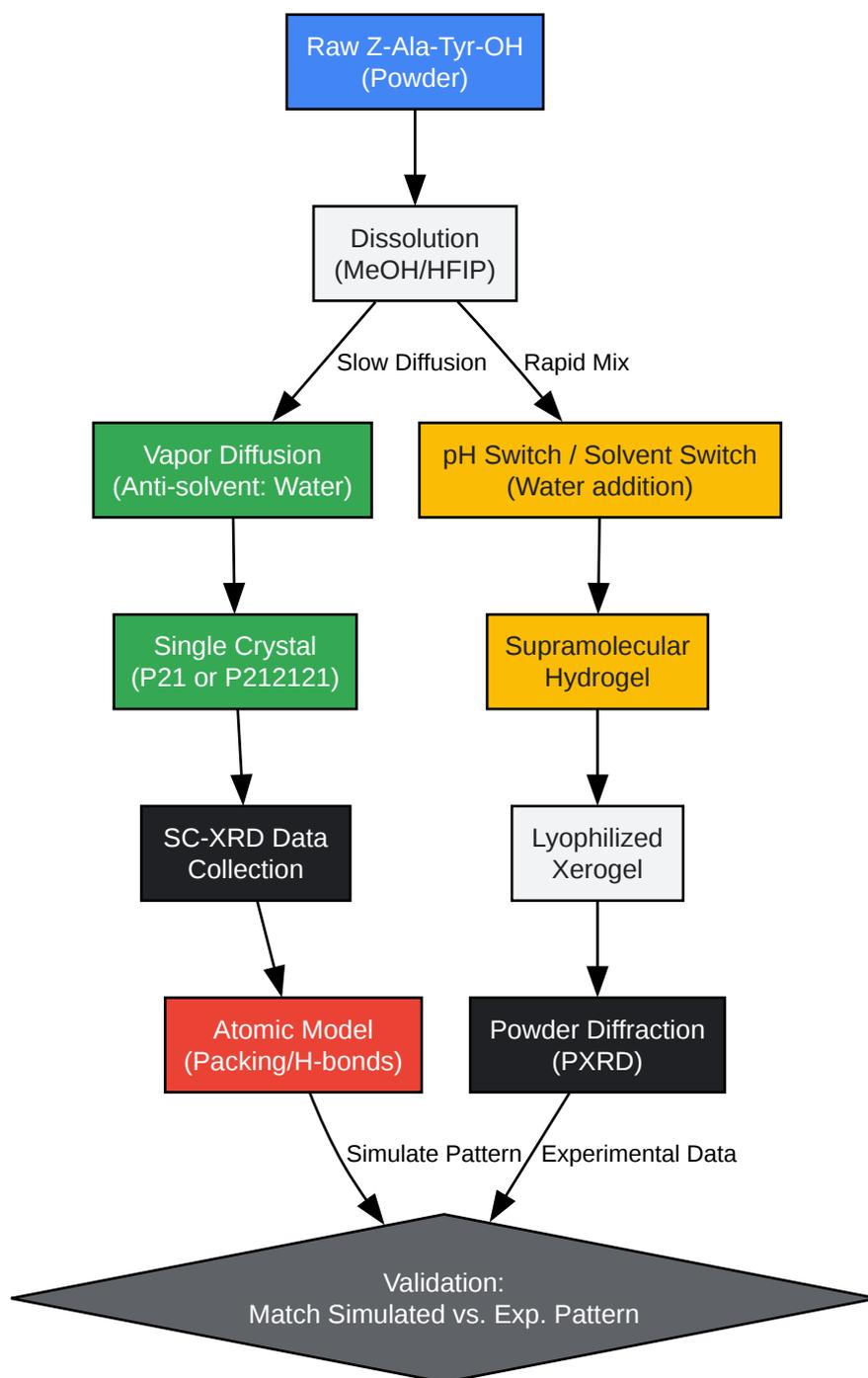
## Phase III: Powder Diffraction (PXRD) for Bulk Validation

Objective: Confirm the single crystal represents the bulk material (e.g., the hydrogel).

- Xerogel Prep: Lyophilize the **Z-Ala-Tyr-OH** hydrogel.[\[1\]](#)[\[2\]](#)
- Measurement: Collect PXRD data (to ).
- Comparison: Simulate the powder pattern from your SC-XRD CIF file (using Mercury or similar software).[\[1\]](#)[\[2\]](#)
  - Pass Criteria: Major peaks (especially low-angle reflections corresponding to the inter-sheet distance, 10-15 Å) must align.[\[1\]](#)[\[2\]](#)

## Workflow Visualization

The following diagram illustrates the hierarchical self-assembly and analysis workflow, highlighting the bifurcation between hydrogel formation and crystallization.



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Caption: Workflow correlating single-crystal structure (thermodynamic product) with hydrogel nanostructure (kinetic product) for **Z-Ala-Tyr-OH**.

## Key Structural Metrics for Comparison

When analyzing your structure, compare your refined parameters against these expected ranges for Z-dipeptides. Deviations indicate unique packing modes or solvent inclusion.[1][2]

Parameter	Expected Value (Z-Ala-Tyr)	Significance
Unit Cell Axis ( )	Å	Corresponds to the -strand inter-peptide spacing (H-bond direction).[1][2]
Inter-sheet Distance	Å	Distance between stacked -sheets; modulated by the Z-group and Tyr side chain.[1][2]
- Distance	Å	Centroid-to-centroid distance between Z-ring and Tyr-ring.[1][2]
Tyr-OH O=C	Å	Critical H-bond length stabilizing the head-to-tail network.[1][2]

## References

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## Sources

- 1. His-Ala-Tyr | C<sub>18</sub>H<sub>23</sub>N<sub>5</sub>O<sub>5</sub> | CID 145455743 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
- 2. L-Alanyl-L-tyrosine | C<sub>12</sub>H<sub>16</sub>N<sub>2</sub>O<sub>4</sub> | CID 92946 - PubChem [[pubchem.ncbi.nlm.nih.gov](https://pubchem.ncbi.nlm.nih.gov)]
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